molecular formula C28H28N2O3 B15100922 5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15100922
M. Wt: 440.5 g/mol
InChI Key: GWNCCVGLRPMTRM-UHFFFAOYSA-N
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Description

5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique structure combining pyrazole and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and the benzoxazine ring, followed by their coupling.

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of Benzoxazine Ring: This involves the reaction of an amine with formaldehyde and a phenol derivative.

    Coupling Reaction: The final step involves the coupling of the pyrazole and benzoxazine intermediates under specific conditions, such as the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)phenyl derivatives: These compounds share a similar structural motif and may exhibit similar chemical properties.

    Benzoxazine derivatives: Compounds with a benzoxazine ring are often used in materials science and medicinal chemistry.

Uniqueness

What sets 5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its combination of both pyrazole and benzoxazine rings, which imparts unique chemical and biological properties. This dual functionality can be leveraged in various applications, making it a compound of significant interest.

Properties

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H28N2O3/c1-4-17-31-22-13-9-20(10-14-22)25-18-26-24-7-5-6-8-27(24)33-28(30(26)29-25)21-11-15-23(16-12-21)32-19(2)3/h4-16,19,26,28H,1,17-18H2,2-3H3

InChI Key

GWNCCVGLRPMTRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2

Origin of Product

United States

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